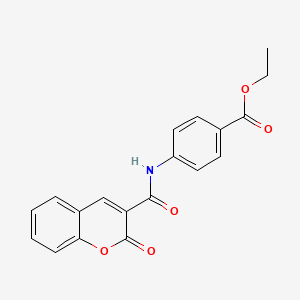

ethyl 4-(2-oxo-2H-chromene-3-carboxamido)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-(2-oxo-2H-chromene-3-carboxamido)benzoate is a chemical compound that belongs to the class of organic compounds known as coumarins . It is also known as ethyl 2-oxo-2H-chromene-3-carboxylate .

Molecular Structure Analysis

The molecular formula of ethyl 4-(2-oxo-2H-chromene-3-carboxamido)benzoate is C19H15NO5 . The molecular weight is 337.33 .Chemical Reactions Analysis

The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate has been studied in detail . The reaction was found to produce another main reaction product, malono-hydrazide, besides salicylaldehyde azine . This reaction has been used as a precursor in the syntheses of several heterocyclic compounds and hydrazones .Aplicaciones Científicas De Investigación

Antioxidant Activity

The compound’s structure suggests potential antioxidant properties. Researchers have synthesized coumarin–chalcone hybrid molecules containing this chromene moiety. These hybrids were evaluated for their antioxidant potential against 2,2-diphenyl-1-picrylhydrazyl (DPPH) and hydroxyl radicals. Notably, compounds 5o and 5k demonstrated significant antioxidant activity, comparable to the standard drug ascorbic acid .

Formyl Peptide Receptor-1 (FPR-1) Inhibition

Analogous compounds fused with 4H-chromen-4-ones have shown selective inhibition of formyl peptide receptor-1 (FPR-1). FPR-1 plays a role in immune responses and inflammation. Investigating whether this compound exhibits similar FPR-1 inhibitory effects could be valuable .

Mecanismo De Acción

Target of Action

It is known that coumarin derivatives, to which this compound belongs , have been extensively studied for their diverse biological activities .

Mode of Action

Coumarin derivatives are known to interact with various biological targets, leading to changes in cellular processes

Biochemical Pathways

Coumarin derivatives have been reported to influence a variety of biochemical pathways, contributing to their diverse biological activities .

Result of Action

Coumarin derivatives are known for their diverse biological activities, including anti-hiv , anticancer , anti-microbial , anti-tumor , antioxidant , anti-Alzheimer , anti-tuberculosis , anti-platelet activity , COX inhibitors , anti-inflammatory , anti-asthmatic , anti-viral and DNA gyrase inhibitors .

Propiedades

IUPAC Name |

ethyl 4-[(2-oxochromene-3-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO5/c1-2-24-18(22)12-7-9-14(10-8-12)20-17(21)15-11-13-5-3-4-6-16(13)25-19(15)23/h3-11H,2H2,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MISJYZJMFQOBPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-(2-oxo-2H-chromene-3-carboxamido)benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(5-bromo-6-methoxy-2-naphthyl)-4-methyl-1H-pyrazol-1-yl]-3-chloro-5-(trifluoromethyl)pyridine](/img/structure/B2394295.png)

![3-Ethyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2394299.png)

![N,N-diethyl-2-(4-{[(4-fluorophenyl)amino]sulfonyl}-1,5-dimethyl-1H-pyrrol-2-yl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2394304.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)pentanamide](/img/structure/B2394306.png)

![3-amino-4-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]benzonitrile](/img/structure/B2394307.png)